Propyl N-(4-chlorophenyl)carbamate
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Overview
Description
Propyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a propyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 4-chlorophenyl isocyanate with propanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Propyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form 4-chloroaniline and propanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-chloroaniline and propanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
Propyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Propyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of a propyl group.
Methyl N-(4-chlorophenyl)carbamate: Similar structure but with a methyl group instead of a propyl group.
Butyl N-(4-chlorophenyl)carbamate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of the propyl group and the 4-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. For example, the length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity .
Properties
CAS No. |
121449-90-9 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
propyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
FPYIZGDCCIJIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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